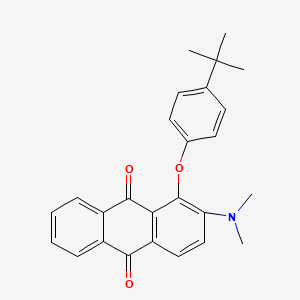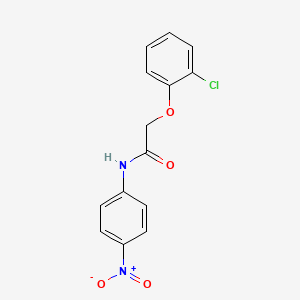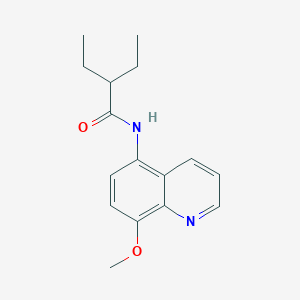
1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone, also known as AQ-4N, is a synthetic compound that has been extensively studied for its use in cancer treatment. It is a prodrug that is activated by hypoxia, which is a common feature of many solid tumors. AQ-4N has been shown to selectively target hypoxic cells and enhance the effectiveness of radiation therapy and chemotherapy.
Mecanismo De Acción
1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone is a prodrug that is activated by hypoxia. In hypoxic conditions, 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone is converted to its active form, which generates reactive oxygen species (ROS) that cause DNA damage and cell death. 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone has been shown to selectively target hypoxic cells, which are often resistant to radiation therapy and chemotherapy.
Biochemical and Physiological Effects
1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone has been shown to have several biochemical and physiological effects. It selectively targets hypoxic cells and enhances the effectiveness of radiation therapy and chemotherapy. 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone generates ROS that cause DNA damage and cell death. 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone has several advantages for lab experiments. It selectively targets hypoxic cells and enhances the effectiveness of radiation therapy and chemotherapy. 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone generates ROS that cause DNA damage and cell death. 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone has also been shown to inhibit angiogenesis. However, 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone has limitations for lab experiments. It requires hypoxic conditions for activation, which can be difficult to replicate in vitro. 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone also has low solubility, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for research on 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone. One direction is to investigate its use in combination with other cancer treatments, such as immunotherapy. Another direction is to develop new methods for activating 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone in hypoxic conditions. Additionally, research can focus on developing new analogs of 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone that have improved solubility and effectiveness. Finally, research can investigate the potential use of 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone in other diseases that involve hypoxia, such as cardiovascular disease.
Métodos De Síntesis
1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone can be synthesized through a multi-step process that involves the reaction of 4-tert-butylphenol with 2-bromo-9,10-anthraquinone, followed by the reaction with dimethylamine. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone has been extensively studied for its use in cancer treatment. It has been shown to selectively target hypoxic cells, which are often resistant to radiation therapy and chemotherapy. 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone enhances the effectiveness of these treatments by increasing the sensitivity of hypoxic cells to radiation and chemotherapy.
Propiedades
IUPAC Name |
1-(4-tert-butylphenoxy)-2-(dimethylamino)anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO3/c1-26(2,3)16-10-12-17(13-11-16)30-25-21(27(4)5)15-14-20-22(25)24(29)19-9-7-6-8-18(19)23(20)28/h6-15H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZSSHPEBOWEQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenoxy)-2-(dimethylamino)anthracene-9,10-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{4-[2-(2-allylphenoxy)ethoxy]-3,5-dimethoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4889082.png)
![ethyl 7-(2-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4889088.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(3,4-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one](/img/structure/B4889091.png)
![3-{[(3-pyridinylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4889095.png)
![2-[2-(3,5-dimethylphenyl)propyl]-1H-benzimidazole](/img/structure/B4889103.png)
![5-(2-furyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4889118.png)
![4-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4889122.png)

![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4889133.png)
![{1-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-4-piperidinyl}methanol](/img/structure/B4889143.png)
![5-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4889149.png)
![1-[2-(2,4-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B4889191.png)

